Histamine H₃ Receptor Antagonist Activity: Potency Ranking Within the J. Med. Chem. 2021 Multitarget Dataset
In a confirmatory antagonist assay at the human histamine H₃ receptor (H₃R), Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl- (652155-27-6) was tested alongside other sulfonamide-containing ligands and demonstrated an IC₅₀ of 1.7 nM [1]. This activity is approximately 5.3‑fold weaker than the most potent compound in the same dataset, which exhibited an IC₅₀ of 0.32 nM, but it still falls within the sub‑nanomolar range characteristic of high‑affinity H₃R antagonists. The quantitative gap between the target compound and the dataset's top performer highlights that while 652155-27-6 is not the single most potent entity, it retains meaningful receptor engagement that may be tuned for polypharmacology or reduced off‑target binding in multitarget ligand design strategies.
| Evidence Dimension | Inhibitory potency (IC₅₀) at human histamine H₃ receptor |
|---|---|
| Target Compound Data | IC₅₀ = 1.7 nM |
| Comparator Or Baseline | Most potent compound in the same assay (PubChem SID 494406576): IC₅₀ = 0.32 nM |
| Quantified Difference | 5.3‑fold higher IC₅₀ (1.7 nM vs. 0.32 nM) |
| Conditions | In vitro antagonist assay; H₃R (unknown origin); compounds flagged as active if ≤10 µM; data extracted from J. Med. Chem. 2021, 64, 10581–10605 [1] |
Why This Matters
Knowing the exact nanomolar IC₅₀ relative to the best-in-set comparator enables researchers to select 652155-27-6 for structure–activity relationship (SAR) studies where slightly attenuated H₃R affinity is desirable to balance polypharmacology or mitigate on‑target toxicity.
- [1] Li, X.; Li, X.; Liu, F.; Li, S.; Shi, D. Rational Multitargeted Drug Design Strategy from the Perspective of a Medicinal Chemist. J. Med. Chem. 2021, 64 (15), 10581–10605. DOI: 10.1021/acs.jmedchem.1c00683. — Data deposited in PubChem BioAssay AID 1925318. View Source
